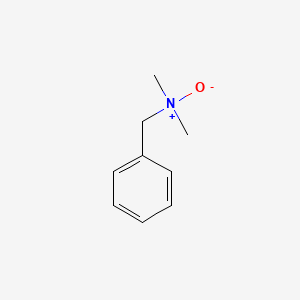

N,N-Dimethylbenzylamine N-oxide

Description

Contextual Significance of Tertiary Amine N-Oxides in Synthetic Chemistry

Tertiary amine N-oxides are a class of organic compounds characterized by a dative bond between a tricoordinate nitrogen atom and an oxygen atom. thieme-connect.de This structure, often represented as R₃N⁺-O⁻, imparts a zwitterionic character and a significant dipole moment, with typical values ranging from 4.5 to 5.0 Debye. thieme-connect.de This high polarity makes them soluble in polar solvents and distinguishes them from other polar functional groups. thieme-connect.de

In synthetic chemistry, tertiary amine N-oxides are highly valued as versatile reagents, primarily serving as mild and selective oxidants. asianpubs.org They are instrumental in various transformations, including the osmium-catalyzed dihydroxylation of olefins and the ruthenium-catalyzed oxidation of alcohols. asianpubs.org Furthermore, they provide a method for converting allylic chlorides into α,β-unsaturated aldehydes. researchgate.net The synthesis of these N-oxides is most commonly achieved through the direct oxidation of the corresponding tertiary amine. thieme-connect.de Hydrogen peroxide (H₂O₂) is a frequently used oxidant for this purpose due to its cost-effectiveness and the generation of water as its only byproduct. nih.gov Other methods employ peroxyacids or catalytic systems involving reagents like flavin or methyltrioxorhenium to facilitate the oxidation under mild conditions. asianpubs.orgresearchgate.net Beyond their role as oxidants, the unique properties of the N-oxide group have led to their use in medicinal chemistry and materials science, where they can enhance water solubility or be used to develop non-immunogenic materials. nih.gov

Historical Trajectory of Research on N,N-Dimethylbenzylamine N-Oxide

The study of amine N-oxides dates back to the late 19th century, with significant interest arising after the isolation of trimethylamine (B31210) N-oxide from marine organisms in 1909. thieme-connect.de While the parent amine, N,N-dimethylbenzylamine, has a long history as a catalyst in polymer chemistry, dedicated research into its N-oxide derivative appears in the chemical literature in more specialized contexts. sigmaaldrich.comatamankimya.comsincerechemicals.comwikipedia.org

One of the notable historical applications of this compound is in mechanistic studies of organic reactions. For instance, it was a key substrate in investigations of the Polonovski reaction, where its reaction with acetic anhydride (B1165640) was studied to understand the factors influencing demethylation versus debenzylation pathways. rsc.org These studies provided insight into the nature of the transition states involved. rsc.org

Further research explored its capabilities as an oxidizing agent. In 1979, a study detailed the preparation of a 1:1 complex of this compound with antimony pentachloride (SbCl₅). oup.com This complex was demonstrated to be a superior oxidizing agent for substrates like benzoin (B196080) and various alcohols compared to similar complexes formed with pyridine (B92270) N-oxide or trimethylamine N-oxide. oup.com Kinetic studies have also been performed, such as research determining the rate constants for the oxidation of N,N-dimethylbenzylamine to its N-oxide using peroxyformic acid, generated in situ. researchgate.net These foundational studies established this compound as a useful tool for both mechanistic inquiry and specific oxidative transformations.

Overview of Advanced Academic Research Domains Pertaining to this compound

In contemporary research, this compound continues to be relevant in several advanced academic domains, primarily leveraging its properties as an oxygen-transfer agent and a model substrate for mechanistic investigation.

Specialized Oxidation Chemistry: A significant area of research involves the use of this compound as a potent oxidant, particularly when activated. The complex formed with antimony pentachloride (SbCl₅) is a powerful oxidizing agent capable of converting substrates that are less reactive towards other amine N-oxides. oup.com Research has shown this complex is highly effective for the oxidation of benzoins, furoin, and sterically hindered alcohols like pinacols. oup.com The enhanced reactivity is attributed to the formation of a more electrophilic oxygen atom upon coordination to the Lewis acid.

Table 1: Oxidation of Alcohols with this compound–SbCl₅ Complex This table summarizes the effectiveness of the complex in oxidizing various alcohol substrates.

| Substrate | Product |

| Benzoin | Benzil |

| Furoin | Furil |

| Benzhydrol | Benzophenone |

| Pinacol | Acetone |

| Data sourced from a study on the oxidizing action of the complex. oup.com |

Probing Reaction Mechanisms: The compound serves as an excellent model for studying reaction mechanisms due to the distinct NMR signals and chromatographic behavior of its potential products. Its use in the Polonovski reaction is a classic example. rsc.org The reaction with acetic anhydride can lead to either the loss of a methyl group (demethylation) or the benzyl (B1604629) group (debenzylation). By introducing substituents onto the benzyl ring, researchers can systematically study the electronic effects on the reaction pathway.

Table 2: Product Distribution in the Polonovski Reaction of Substituted N,N-Dimethylbenzylamine N-oxides This table illustrates how electron-donating and electron-withdrawing groups on the benzyl ring alter the product ratios, providing insight into the reaction's transition state.

| Substituent (X) in X-C₆H₄CH₂N(O)(CH₃)₂ | Benzaldehyde Derivative (%) | N-Benzyl-N-methylacetamide Derivative (%) |

| 4-OCH₃ | 8 | 89 |

| 4-CH₃ | 16 | 81 |

| H | 28 | 69 |

| 4-Cl | 49 | 48 |

| 4-NO₂ | 86 | 12 |

| Data derived from studies on the Polonovski reaction. rsc.org |

Oxygen-Atom Transfer Catalysis: More broadly, this compound is part of a class of compounds used as oxygen surrogates in the study of bio-inorganic chemistry and catalysis. nih.gov Related anilinic N-oxides have been used to transfer an oxygen atom to metal complexes, generating high-valent metal-oxo species that can perform challenging oxidations, such as C-H bond hydroxylation. nih.gov this compound serves as a fundamental model for understanding the kinetics and mechanisms of such oxygen-atom transfer steps, which are crucial in the development of new catalytic systems inspired by enzymes like cytochrome P-450. nih.gov

Table 3: Kinetic Data for N-Oxide Formation This table presents kinetic data for the oxidation of the parent amine, N,N-dimethylbenzylamine, to its N-oxide.

| Oxidizing System | Substrate | Second-Order Rate Constant (k₁) | Solvent System |

| HCO₄⁻ | N,N-dimethylbenzylamine | 0.042 M⁻¹ s⁻¹ | Water/Acetone (5:1) |

| Data from a comparative study on tertiary amine oxidation kinetics. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-phenylmethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZXIGKNPLTUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC1=CC=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202319 | |

| Record name | N,N-Dimethylbenzylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5400-82-8 | |

| Record name | Benzenemethanamine, N,N-dimethyl-, N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylbenzylamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylbenzylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylbenzylamine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyldimethylamine N-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5TDF69ZED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for the Preparation of N,n Dimethylbenzylamine N Oxide

Conventional Oxidation Protocols for N-Oxide Formation

Traditional methods for the synthesis of N,N-Dimethylbenzylamine N-oxide rely on the direct oxidation of the parent amine using stoichiometric amounts of strong oxidizing agents. These protocols, while effective, often necessitate careful control of reaction conditions to prevent over-oxidation and ensure high yields.

Peroxide-Mediated N-Oxidation Processes

Peroxides are a class of compounds containing an oxygen-oxygen single bond, making them potent oxidizing agents. Their application in the synthesis of amine oxides is well-established, with hydrogen peroxide and its derivatives being the most common reagents.

Hydrogen Peroxide (H₂O₂): As a cost-effective and environmentally benign reagent that produces only water as a byproduct, hydrogen peroxide is an attractive choice for the N-oxidation of tertiary amines. semanticscholar.org The reaction is typically carried out in aqueous or alcoholic solutions. For instance, the oxidation of N,N-dimethyldodecylamine to its corresponding N-oxide is readily achieved using aqueous hydrogen peroxide. orgsyn.orgresearchgate.net While effective, the reaction with hydrogen peroxide alone can be slow. To enhance the reaction rate, catalysts or activators are often employed. Carbon dioxide, for example, can be used to catalyze the hydrogen peroxide oxidation of tertiary amines, proceeding through the formation of a more reactive peroxymonocarbonate intermediate. researchgate.net This method has been shown to increase the second-order rate constant for the oxidation of N,N-dimethylbenzylamine by over 400-fold compared to hydrogen peroxide alone. researchgate.net

Urea-Hydrogen Peroxide (UHP): This solid adduct of urea (B33335) and hydrogen peroxide serves as a safe and convenient source of anhydrous hydrogen peroxide. orgsyn.org UHP is particularly useful in reactions where the presence of water is undesirable. The oxidation of secondary amines to nitrones using UHP in the presence of a methyltrioxorhenium (MTO) catalyst has been well-documented, a process that shares mechanistic similarities with tertiary amine oxidation. orgsyn.org

tert-Butyl Hydroperoxide (t-BuOOH): This organic peroxide is another effective oxidizing agent for the synthesis of amine oxides, particularly when anhydrous conditions are required. orgsyn.orgsigmaaldrich.comnih.gov The oxidation of tertiary amines with tert-butyl hydroperoxide can be catalyzed by various transition metal complexes, such as those of vanadium. orgsyn.org For example, the oxidation of N,N-dimethyldodecylamine with tert-butyl hydroperoxide in the presence of vanadium oxyacetylacetonate proceeds efficiently. orgsyn.org While some research indicates that N,N-dimethylbenzylamine did not react with oxygen catalyzed by benzoyl peroxide under certain conditions, other studies have successfully used tert-butyl hydroperoxide for oxidation reactions involving similar substrates. researchgate.netuu.nl

Table 1: Comparison of Peroxide-Mediated N-Oxidation Methods

| Oxidizing Agent | Common Conditions | Advantages | Disadvantages |

| Hydrogen Peroxide | Aqueous or alcoholic solution, often with a catalyst (e.g., CO₂) | Cost-effective, environmentally friendly (water byproduct) semanticscholar.org | Can be slow without a catalyst researchgate.net |

| Urea-Hydrogen Peroxide | Anhydrous solvents, often with a catalyst (e.g., MTO) | Safe, solid source of anhydrous H₂O₂ orgsyn.org | Requires a catalyst for efficient reaction |

| tert-Butyl Hydroperoxide | Organic solvents, often with a catalyst (e.g., vanadium complexes) | Suitable for anhydrous conditions orgsyn.org | May require a metal catalyst, which can be a contaminant |

Peroxyacid-Based Synthetic Routes

Organic peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are powerful oxidizing agents widely employed in organic synthesis, including the formation of N-oxides. rsc.orgwikipedia.org The reaction of a tertiary amine with a peroxyacid is generally rapid and efficient, proceeding through a concerted mechanism. masterorganicchemistry.com

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a commercially available and relatively stable peroxyacid that is highly effective for the oxidation of a wide range of functional groups, including amines. rsc.orgwikipedia.org The oxidation of N,N-dimethylbenzylamine with m-CPBA would be expected to proceed smoothly to the corresponding N-oxide. A general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane, and adding m-CPBA at a controlled temperature, often starting at 0-5 °C and then allowing the reaction to proceed at room temperature. google.com A significant drawback of using m-CPBA is the formation of the corresponding carboxylic acid byproduct (m-chlorobenzoic acid), which can complicate the purification of the desired N-oxide. rochester.edu However, this byproduct is typically acidic and can be removed by a basic workup. rochester.edu

Catalytic Strategies in N-Oxide Synthesis

To overcome some of the limitations of conventional oxidation methods, such as the need for stoichiometric amounts of oxidants and the generation of byproducts, catalytic strategies have been developed. These methods utilize a catalyst to facilitate the oxidation reaction, often with a milder and more environmentally friendly terminal oxidant like hydrogen peroxide.

Heterogeneous Catalysis for Amine N-Oxide Production

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. rsc.org

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with a unique layered structure. nih.govresearchgate.net They are composed of positively charged brucite-like layers with charge-compensating anions and water molecules located in the interlayer region. nih.gov This structure allows for the intercalation of various anionic species, making them versatile catalyst supports. The synthesis of LDHs can be achieved through various methods, including co-precipitation and solvent-free techniques. youtube.compsu.edu

For the N-oxidation of amines, LDHs can be modified to incorporate catalytically active species. A notable example is the use of a tungstate-exchanged Mg-Al layered double hydroxide (B78521) (LDH-WO₄²⁻) as a recyclable heterogeneous catalyst. This system has demonstrated high efficiency in the hydrogen peroxide-mediated oxidation of amines, achieving quantitative yields under aqueous conditions. The catalytic cycle involves the activation of hydrogen peroxide by the tungstate (B81510) species within the LDH framework.

Tungstate ions (WO₄²⁻) are known to be effective catalysts for oxidation reactions involving hydrogen peroxide. When incorporated into a solid support like a layered double hydroxide, they form a robust and recyclable heterogeneous catalyst. rsc.org

The tungstate-exchanged Mg-Al-LDH catalyst has been successfully employed for the selective oxidation of various substrates, including sulfides, in aqueous media with hydrogen peroxide. rsc.org This catalytic system is also highly effective for the N-oxidation of amines, such as N,N-dimethylbenzylamine. The reaction proceeds at room temperature in water, offering a green and efficient synthetic route. The catalyst's high activity is attributed to the formation of active peroxo-tungstate species upon reaction with hydrogen peroxide. A key advantage of this system is its reusability; the catalyst can be recovered by simple filtration and reused for multiple cycles with consistent activity and selectivity. rsc.org

Table 2: Summary of Catalytic Systems for N-Oxide Synthesis

| Catalytic System | Description | Advantages |

| Mg-Al Layered Double Hydroxide (LDH) | Anionic clay with a layered structure that can be functionalized with catalytic species. | Versatile support, can be used in aqueous media. |

| Tungstate-Exchanged Mg-Al-LDH | LDH where interlayer anions are replaced by tungstate ions (WO₄²⁻). | Highly efficient and recyclable heterogeneous catalyst for H₂O₂-mediated oxidations, operates under mild, aqueous conditions. rsc.org |

Sustainable and Recyclable Catalyst Development (e.g., Oxo-Vanadium Schiff Base Grafted on Rice Husks)

The development of sustainable and recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve economic feasibility. A prime example in the context of tertiary amine oxidation is the use of an oxo-vanadium Schiff base complex grafted onto rice husks, a low-cost and renewable agricultural waste product. rsc.orgrsc.org

This heterogeneous catalyst is synthesized by first functionalizing the rice husk support with aminopropyltrimethoxysilane. This is followed by a reaction with salicylaldehyde (B1680747) to create a Schiff base, which is then complexed with vanadyl sulfate. rsc.org The resulting material serves as a robust and efficient catalyst for the N-oxidation of tertiary amines, including N,N-dimethylbenzylamine, using hydrogen peroxide (H₂O₂) as a green oxidant. rsc.orgrsc.org

The key advantage of this system is its stability and reusability. Research has shown that the catalyst can be easily recovered by simple filtration and reused for multiple cycles without a significant drop in its catalytic activity. rsc.orgrsc.org For instance, in the oxidation of various tertiary amines, the catalyst demonstrated consistent performance for at least five consecutive runs. rsc.org This approach not only utilizes a waste biomass material but also minimizes catalyst leaching and contamination of the final product, aligning perfectly with the principles of sustainable chemical production. rsc.org

Homogeneous Catalysis in the N-Oxidation of Tertiary Amines

Homogeneous catalysis remains a vital methodology for the N-oxidation of tertiary amines, offering high efficiency and mild reaction conditions. Various metal complexes have been proven effective in this role.

Ruthenium trichloride (B1173362) (RuCl₃), for example, has been shown to catalyze the oxidation of tertiary amines to their corresponding N-oxides using molecular oxygen as the primary oxidant. rsc.org This represents a significant advancement, as it uses a readily available and environmentally benign oxidizing agent. rsc.org

Another important class of homogeneous catalysts is based on rhenium. Methyltrioxorhenium (MTO) is particularly effective and can be used with sodium percarbonate, which serves as a stable, solid source of hydrogen peroxide. organic-chemistry.org This system provides excellent yields of N-oxides under mild conditions. The reaction is typically carried out in the presence of acetic acid, which facilitates the release of H₂O₂ from the sodium percarbonate. organic-chemistry.org Platinum(II) complexes with bridging hydroxo ligands have also been successfully employed as catalysts for the oxidation of tertiary amines with aqueous hydrogen peroxide, showing good to excellent yields, especially for electron-rich amines. researchgate.netresearchgate.net

The table below summarizes findings from research on homogeneous catalysis for the N-oxidation of various tertiary amines.

| Catalyst | Substrate Example | Oxidant | Solvent | Key Findings |

| Ruthenium Trichloride (RuCl₃·xH₂O) | Various Tertiary Amines | Molecular Oxygen (O₂) | Homogeneous Solution | First example of catalytic oxidation of tertiary amines to N-oxides using molecular oxygen. rsc.org |

| Methyltrioxorhenium (MTO) | Various Tertiary Amines & Pyridines | Sodium Percarbonate (SPC) | Acetonitrile | MTO is a highly effective catalyst; the system is mild and gives excellent yields. Acetic acid is crucial for the reaction. organic-chemistry.org |

| Platinum(II) Bridging Hydroxo Complexes | Triethylamine, N,N-Dimethylaniline | Hydrogen Peroxide (H₂O₂) | Methylene (B1212753) Chloride | Reaction proceeds with medium to excellent yields under mild, room temperature conditions. researchgate.netresearchgate.net |

Innovations in N-Oxide Synthesis Methodologies

Recent innovations in the synthesis of N-oxides have focused on improving process safety, efficiency, and sustainability. These advancements are largely driven by the adoption of novel reactor technologies and the application of green chemistry principles.

Continuous Flow Synthesis Approaches

Continuous flow synthesis, utilizing microreactors or other advanced reactor designs, offers significant advantages over traditional batch processing for N-oxide production. These benefits include superior heat and mass transfer, enhanced safety when handling exothermic reactions and hazardous reagents like concentrated hydrogen peroxide, and improved scalability. rsc.orgresearchgate.netbme.hu

One prominent application is the synthesis of N-methylmorpholine N-oxide, where hydrogen peroxide is used as the oxidant. The reaction can be significantly accelerated by introducing carbon dioxide (CO₂), which reacts with H₂O₂ in situ to form peroxymonocarbonate (HCO₄⁻), a more potent oxidizing agent. rsc.orgrsc.org In a microstructured reactor, this method can achieve near-quantitative conversion (approx. 98%) in under 15 minutes at elevated temperatures (e.g., 60°C). rsc.org This represents a drastic reduction in reaction time compared to batch processes, which can take several hours. rsc.org

Rotor-stator spinning disc reactors have also been proposed for the solvent-less, continuous production of fatty amine N-oxides, achieving high productivity in minutes compared to the hours required for batch reactions. researchgate.net Another green approach in continuous flow involves using heterogeneous catalysts like Titanium Silicalite-1 (TS-1), a type of zeolite. asianpubs.orgresearchgate.net A packed-bed microreactor with TS-1 has been used for the N-oxidation of pyridine (B92270) derivatives with H₂O₂ in methanol, demonstrating high efficiency and catalyst stability over hundreds of hours of continuous operation. asianpubs.orgresearchgate.net

Principles of Green Chemistry in N-Oxide Preparations

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and other amine oxides to minimize environmental impact. rsc.orgmdpi.com

A central theme is the use of environmentally benign oxidants. Hydrogen peroxide (H₂O₂) is the preferred choice as its only byproduct is water, making it a clean and atom-economical reagent. tue.nldoria.fi This contrasts sharply with older methods that might use stoichiometric heavy metal oxidants or peracids, which generate more hazardous waste. epa.gov

The development of heterogeneous and recyclable catalysts is another key principle. As discussed, catalysts like the oxo-vanadium Schiff base on rice husks or zeolites like TS-1 allow for easy separation from the reaction mixture, reducing waste and allowing for their reuse. rsc.orgresearchgate.net This minimizes the need for energy-intensive purification steps and prevents catalyst contamination in the final product. researchgate.net

Furthermore, there is a strong trend towards using greener solvents or eliminating them entirely. Many modern N-oxidation processes are being developed in water, which is a safe and environmentally friendly solvent. mdpi.comresearchgate.net The move towards continuous flow, solvent-less reaction systems further exemplifies this principle, reducing both solvent waste and energy consumption. researchgate.net These strategies collectively contribute to creating more sustainable and efficient synthetic pathways for N-oxides. rsc.org

Elucidation of Reaction Mechanisms and Transformative Pathways of N,n Dimethylbenzylamine N Oxide

The Cope Elimination Reaction: A Detailed Mechanistic Study

The Cope elimination, a thermally induced intramolecular syn-elimination reaction, is a key transformation of amine oxides like N,N-dimethylbenzylamine N-oxide, yielding an alkene and a hydroxylamine (B1172632). masterorganicchemistry.comorganic-chemistry.orgjk-sci.com This reaction proceeds through a concerted, five-membered cyclic transition state, where the N-oxide oxygen atom functions as an internal base to abstract a β-hydrogen. masterorganicchemistry.comnrochemistry.comwikipedia.org

The process is initiated by the oxidation of the parent tertiary amine, N,N-dimethylbenzylamine, to its corresponding N-oxide. masterorganicchemistry.com This is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). jk-sci.comnrochemistry.com The resulting this compound, a zwitterionic species, does not usually require isolation and can undergo elimination upon heating. jk-sci.comnrochemistry.com

Kinetics and Thermodynamics of Thermal Syn-Elimination

The Cope elimination is a thermally activated, unimolecular reaction that does not necessitate acid or base catalysis. masterorganicchemistry.com The reaction rate is notably influenced by temperature, with typical temperatures for the elimination ranging from 120–150 °C. nrochemistry.com However, in certain solvents, the reaction can proceed at room temperature. masterorganicchemistry.com

Computational studies using quantum mechanics/molecular mechanics (QM/MM) have been employed to investigate the free energies of activation for the Cope elimination of related phenyl-substituted amine oxides. These studies provide insights into the energy barriers of the reaction, which are in close agreement with experimental findings. researchgate.net For instance, computed minimal energy paths suggest the Cope elimination is slightly dissymmetric and nonsynchronous, with the hydrogen transfer occurring slightly ahead of the other bond reorganizations. organic-chemistry.org

Stereochemical Requirements and Diastereoselectivity in Cope Eliminations

A defining feature of the Cope elimination is its syn-stereoselectivity. masterorganicchemistry.comorganic-chemistry.org The reaction mechanism dictates that the abstracted β-hydrogen and the departing N,N-dimethylhydroxylamine group must be in a syn-periplanar orientation. masterorganicchemistry.comchemistrysteps.com This is because the reaction proceeds through a planar, five-membered cyclic transition state. nrochemistry.com This stereochemical requirement has significant implications for the diastereoselectivity of the reaction, especially in cyclic systems. chemistrysteps.com

For example, the elimination from a substituted cyclohexyldimethylamine N-oxide will yield a specific alkene isomer dictated by the availability of a syn-periplanar β-hydrogen. chemistrysteps.com In acyclic systems, the stereochemistry of the starting material also dictates the geometry of the resulting alkene. For instance, the threo isomer of an amine oxide will yield a Z-alkene, while the erythro isomer will produce an E-alkene. cambridge.org

Substituent Effects on Reaction Rates and Product Distributions

Substituents on the aromatic ring of this compound can significantly influence the rate and outcome of the Cope elimination. Electron-withdrawing groups in the β-position, such as a phenyl group, can lead to a substantial rate increase. organic-chemistry.org For example, a β-phenyl group can accelerate the reaction by a factor of 100 compared to alkyl-substituted derivatives. organic-chemistry.org This is attributed to the increased acidity of the β-hydrogen and stabilization of the developing negative charge on the carbon in the transition state. organic-chemistry.org

Conversely, the sterically demanding nature of the amine oxide group often leads to the formation of the less-substituted alkene, following the Hofmann rule. organic-chemistry.org The bulky group preferentially abstracts the more sterically accessible hydrogen atom. organic-chemistry.org

Influence of Solvent Polarity and Protonation on Cope Elimination Pathways

The Cope elimination is exceptionally sensitive to solvent effects. nrochemistry.com A dramatic rate increase, on the order of a million-fold, can be observed when transitioning from protic to aprotic solvents. jk-sci.comnrochemistry.com In protic solvents, the N-oxide oxygen is strongly solvated through hydrogen bonding, which stabilizes the reactant and increases the activation energy for the elimination. In aprotic solvents like DMSO and THF, this stabilization is weaker, leading to a lower activation energy and a faster reaction. nrochemistry.comresearchgate.net In fact, in these solvents, the elimination can often occur at room temperature. masterorganicchemistry.com

QM/MM simulations have elucidated that the poorer solvation of the reactant's amine oxide oxygen in aprotic solvents is the primary reason for the observed rate enhancements. researchgate.net These studies show that in water, the amine oxide oxygen accepts three hydrogen bonds, whereas in the transition state, this is reduced to one or two weaker interactions. researchgate.net

Mechanistic Parallels with Reverse Cope Elimination and Hydroamination Analogues

The Cope elimination is mechanistically related to the reverse Cope elimination, which is a hydroamination reaction. masterorganicchemistry.comwikipedia.org The reverse reaction involves the addition of a hydroxylamine to an alkene to form a tertiary amine oxide, proceeding through the same type of concerted, five-membered cyclic transition state. nih.govrsc.org

This reverse reaction has been extended to the use of alkynes and allenes and has become a valuable method for C-N bond formation. nih.govrsc.org Theoretical investigations have explored the factors controlling the reactivities of alkenes and alkynes in these intramolecular additions. nih.gov Furthermore, the development of bioorthogonal retro-Cope elimination reactions between N,N-dialkylhydroxylamines and strained alkynes highlights the synthetic utility of this mechanistic pathway. nih.gov

Polonovski-Type Rearrangements and Fragmentation

In addition to the Cope elimination, this compound can undergo Polonovski-type rearrangements. The classical Polonovski reaction involves the treatment of a tertiary amine N-oxide with acetic anhydride (B1165640) or acetyl chloride. organicreactions.org This leads to a rearrangement that cleaves one of the alkyl groups attached to the nitrogen, resulting in the formation of an N-acetyl derivative of the corresponding secondary amine and an aldehyde. organicreactions.orgwikipedia.org

For this compound, this reaction can lead to either demethylation or debenzylation. The reaction proceeds through an initial N-acetoxyammonium ion intermediate. rsc.org The subsequent product-determining step is influenced by substituents on the benzyl (B1604629) group. rsc.org

A study on the reaction of this compound and its substituted derivatives with acetic anhydride showed that the relative proportions of debenzylation and demethylation are dependent on the electronic nature of the substituent. rsc.org With an electron-donating group like 4-methoxy, the transition state for debenzylation is more iminium ion-like. Conversely, with an electron-withdrawing group such as 4-nitro, the transition state exhibits more carbanionic character. rsc.org This indicates a variable transition state for the product-determining step. rsc.org

Modified Polonovski reactions, for instance, using iron salts as the activating agent, have also been developed and can offer advantages in selectivity and experimental ease. organicreactions.orgresearchgate.net These reactions also proceed via the formation of an iminium ion intermediate. organicreactions.org

Pathways Leading to Tertiary Amine Reduction and Secondary Amine/Aldehyde Formation

The reaction pathways of this compound are notably influenced by the choice of reagent, leading to different primary products. Two major transformative routes have been identified: reduction to the parent tertiary amine and rearrangement followed by cleavage to a secondary amine and an aldehyde.

When this compound is treated with sulfur dioxide in aqueous conditions, a significant portion of the N-oxide is reduced back to its parent tertiary amine, N,N-dimethylbenzylamine. This pathway represents a simple deoxygenation of the N-oxide.

Alternatively, the compound can undergo a Polonovski-type cleavage. This reaction typically occurs in the presence of reagents like acetic anhydride. wikipedia.org The process involves the cleavage of one of the N-alkyl groups, resulting in the formation of a secondary amine and an aldehyde. wikipedia.org For this compound, this pathway can lead to the formation of N-methylbenzylamine and formaldehyde, or benzylamine (B48309) and N,N-dimethylacetamide depending on which N-substituent is cleaved. Specifically, reaction with sulfur dioxide also yields cleavage products, identified as N-methylbenzylamine and benzaldehyde.

Radical Pair Intermediates in N-Oxide Rearrangement Mechanisms

The mechanisms governing the rearrangements of this compound, particularly in its reaction with sulfur dioxide, are thought to involve radical intermediates. While direct spectroscopic observation of these radicals can be challenging, their existence is inferred from product analysis and the effect of reaction conditions. For instance, in the reaction of N,N-dimethylaniline N-oxide derivatives with sulfur dioxide, the formation of ortho- and para-dimethylaminobenzene sulfonic acids is observed. This outcome is attributed to a pathway involving free-radical intermediates. The generation of these sulfonic acid byproducts can be suppressed by the addition of radical inhibitors like hydroquinone, lending strong support to the involvement of radical species in the reaction mechanism.

Reduction Chemistry of this compound

The reduction of this compound demonstrates notable chemoselectivity depending on the reducing agent employed. Sulfur dioxide is a particularly interesting reagent in this context, as it facilitates both reduction to the tertiary amine and dealkylation to a secondary amine. In contrast, reagents such as acetic anhydride primarily promote the Polonovski reaction, leading to cleavage without significant reduction to the parent tertiary amine. wikipedia.org

The reaction with sulfur dioxide in an aqueous solution at 0°C shows a clear distribution between these two pathways. This demonstrates a competitive balance between the reduction of the N-O bond and the rearrangement leading to C-N bond cleavage.

Table 1: Product Distribution from the Reaction of this compound with Sulfur Dioxide

| Condition | Product | Yield (%) | Pathway |

| 0°C, H₂O | N,N-Dimethylbenzylamine | 60% | Tertiary Amine Reduction |

| 0°C, H₂O | N-Methylbenzylamine & Benzaldehyde | 40% | Polonovski-Type Cleavage |

Data derived from studies on reactions with sulfur dioxide.

While direct spectroscopic evidence, such as from Electron Spin Resonance (ESR) spectroscopy, for radical intermediates in the reduction of this compound is not extensively documented in foundational studies, mechanistic evidence provides strong indirect support. The formation of sulfonic acid byproducts in related reactions, which is indicative of a free-radical pathway, is a key piece of chemical evidence. The suppression of these byproducts by radical inhibitors further solidifies the hypothesis of a radical mechanism.

Computational studies on amine N-oxides have explored the energetics of the N-O bond. nih.gov The bond dissociation enthalpy is a critical factor in the propensity of the molecule to undergo reactions, including reduction and rearrangement. nih.gov The polarity of the N-O bond, with a significant dipole moment, makes it susceptible to attack by various reagents, initiating the complex reaction cascades that can include homolytic cleavage to form radical pairs under appropriate conditions. wikipedia.orgnih.gov

Oxidizing Action of this compound Complexes

The formation of such complexes is generally more challenging and results in less stable compounds compared to those formed with aromatic amine N-oxides. thieme-connect.de However, X-ray crystal structures have been reported for complexes where a tertiary amine N-oxide's oxygen atom is coordinated to metals such as ruthenium(II), copper(II), and manganese(III). thieme-connect.de These complexes demonstrate the capacity of the N-oxide oxygen to act as a ligand, a property that underpins their potential role in catalytic oxidation processes. The formation of these adducts can enhance the oxidizing ability of the N-oxide or the catalytic activity of the metal center.

Advanced C-N Bond Functionalizations Facilitated by N-Oxide Species

This compound and related amine oxides serve as valuable precursors for advanced carbon-nitrogen bond functionalization reactions. These transformations often proceed through the in-situ generation of reactive intermediates that can undergo novel bond-forming processes.

A modern approach for the selective N-demethylation of tertiary amines, including N,N-dimethylbenzylamine, involves a photoinduced nickel-catalyzed reaction. rsc.orgacs.org This method utilizes C(sp²)–bromides as hydrogen-atom transfer (HAT) reagents under mild conditions, offering a significant advantage over classical methods that often require harsh reagents and high temperatures. rsc.org

The reaction mechanism is believed to involve the generation of C(sp²) radicals from the nickel-catalyzed homolysis of the C-Br bond upon photoinduction. rsc.orgacs.org These radicals then selectively abstract a hydrogen atom from one of the N-methyl groups of the trialkylamine. This selectivity for the N-methyl C(sp³)–H bond is a key feature of this methodology. rsc.org

A notable aspect of this transformation is the ability to control the selectivity of the reaction by tuning the steric properties of the C(sp²)–bromide reagent. For N,N-dimethylbenzylamine, this method shows a preference for N-demethylation over the competing debenzylation pathway, which often leads to the formation of benzaldehyde. rsc.org By employing a bulkier C(sp²)–bromide, the selectivity for N-demethylation can be significantly enhanced. rsc.org

Table 2: Selectivity in Photoinduced Nickel-Catalyzed Reaction of N,N-Dimethylbenzylamine

| C(sp²)–Bromide Reagent | Demethylation vs. Debenzylation Selectivity |

| Bromobenzonitrile | 4:1 |

| Vinyl Bromide | 2:1 |

| 2,4,6-Triisopropylbromobenzene (TRIP-Br) | 7:1 |

Data sourced from Zhang et al. (2023). rsc.org

This catalytic system demonstrates broad functional group compatibility, making it a valuable tool for the late-stage functionalization of complex molecules. rsc.orgacs.org

Amine oxides, including this compound, can participate in oxidative coupling reactions, where they can act as an internal oxidant or facilitate the formation of reactive intermediates for C-C or C-N bond formation. While direct intermolecular oxidative coupling reactions initiated by this compound are not extensively reported, related systems demonstrate the feasibility of this approach.

One general strategy in oxidative coupling is the C-H activation of two coupling partners, followed by the formation of a new bond, with an oxidant removing the two electrons and two protons. nih.gov Heterocyclic N-oxides have been shown to undergo palladium-catalyzed oxidative C-H/C-H direct coupling reactions, including both homo- and cross-coupling. nih.gov In these reactions, the N-oxide group can act as a directing group and an internal oxidant.

In a different approach, the reaction of an amine N-oxide with a metal catalyst can generate a high-valent metal-oxo or metal-nitrenoid species, which can then engage in coupling reactions. For instance, copper(I)-catalyzed migratory oxidative coupling of nitrones (which are also N-oxides) with heterocycles has been reported.

Furthermore, the parent amine, N,N-dimethylbenzylamine, is known to undergo oxidative C-C coupling to form meso-1,2-Bis(dimethylamino)-1,2-diphenylethane under specific conditions, highlighting the reactivity of the benzylic C-H bond. While this particular reaction does not start from the N-oxide, it underscores the potential for C-H functionalization at the benzyl position.

The development of oxidative cross-coupling reactions is a vibrant area of research, with significant potential for the construction of complex molecular architectures from simple precursors. The role of amine oxides in these transformations is to facilitate the oxidative step, either stoichiometrically or as part of a catalytic cycle.

Computational Chemistry and Theoretical Investigations of N,n Dimethylbenzylamine N Oxide Reactivity

Quantum Chemical Modeling of N-Oxidation Processes

Quantum chemical modeling is instrumental in quantitatively assessing the N-oxidation of tertiary amines. These methods allow for the calculation of fundamental properties that dictate reaction pathways and rates.

The prediction of reaction kinetics, including relative rates and activation barriers, is a key application of computational chemistry. nih.gov Activation barriers, which represent the energy difference between reactants and the transition state, are crucial for understanding the likelihood and speed of a chemical reaction. nih.gov However, calculating these barriers by explicitly locating transition states can be computationally demanding. nih.gov

To circumvent this, predictive methods have been developed based on quantum chemical calculations that can qualitatively and quantitatively predict N-oxidation susceptibility. nih.gov One such method uses linear correlations of two different approaches to estimate the activation barrier without the need for demanding transition state calculations. nih.gov This approach has been successfully applied to predict the relative oxidation rates of N,N-Dimethylbenzylamine compared to N-methylmorpholine by hydrogen peroxide. nih.gov Experimental results show that N,N-Dimethylbenzylamine is oxidized faster than N-methylmorpholine, a trend that is accurately captured by the predictive model. nih.gov

| Solvent | Experimental Relative Rate (N,N-Dimethylbenzylamine / N-Methylmorpholine) | Predicted Relative Rate (N,N-Dimethylbenzylamine / N-Methylmorpholine) |

|---|---|---|

| Water | 3 | 2 |

| Methanol | 2 | 5 |

This table summarizes the experimentally observed and computationally predicted relative oxidation rates of N,N-Dimethylbenzylamine versus N-methylmorpholine, demonstrating the predictive power of the model. nih.gov Data sourced from Bäcktorp et al. (2015).

Modern approaches, such as the equivariant graph neural network CoeffNet, further refine the prediction of activation barriers by using the coefficients of frontier molecular orbitals of reactants and products as inputs. nih.gov This technique has shown high accuracy, predicting activation barriers with a mean absolute error of less than 0.025 eV for SN2 reactions, and offers a chemically interpretable model for reaction kinetics. nih.gov

Predictive models are essential for screening the N-oxidation susceptibility of a wide range of amines without exhaustive experimentation. nih.govacs.org These models, often based on Quantitative Structure-Property Relationship (QSPR) or machine learning algorithms, correlate a molecule's structural or electronic features with its reactivity. nih.govmdpi.com

For amine oxidation, models have been developed that incorporate molecular descriptors such as calculated dipole moment, pKa values, and various topological and structural descriptors. nih.govacs.org Key factors influencing an amine's susceptibility to oxidation include:

Electronic Effects : The presence of electron-donating groups strengthens the N-C bond, making the amine less prone to degradation, while electron-withdrawing groups can destabilize radicals and make the amine more susceptible to oxidation. nih.govacs.org

Steric Hindrance : Increased steric bulk around the nitrogen atom can offer protection against oxidative degradation. nih.govacs.org

Structural Features : The presence of specific functional groups or cyclic structures can significantly impact degradation rates. For instance, secondary amines have been observed to exhibit higher degradation rates than primary or tertiary amines, while cyclic structures tend to show lower rates. acs.org

Machine learning methods, including random forest, gradient boosting decision tree (GBDT), and extreme gradient boosting (XGB), have been successfully applied to create classification models that predict whether an amine will undergo specific transformations like N-dealkylation, a related metabolic pathway. mdpi.comresearchgate.net These models use carefully selected molecular descriptors to achieve high prediction accuracy, with some ensemble models reaching an accuracy of 86.2%. mdpi.comresearchgate.net

| Model Type | Key Descriptors/Variables | Application | Reference |

|---|---|---|---|

| QSPR | Dipole moment, pKa, Topology and Jurs descriptors | Predicting oxidative degradation rate | nih.gov |

| Machine Learning (CatBoost) | Structural variables (number of specific substituents) | Predicting amine degradation rates | acs.org |

| Machine Learning (XGB, GBDT) | Reactivity-fit and structural-fit descriptors (e.g., SlogP_VSA2) | Predicting N-dealkylation susceptibility | mdpi.com |

This table outlines various predictive models developed for amine oxidation and related reactions, highlighting the types of descriptors used.

Mechanistic Insights from Molecular Dynamics and DFT Calculations

Density Functional Theory (DFT) and molecular dynamics (MD) simulations are cornerstones of modern computational chemistry, providing detailed, step-by-step pictures of reaction pathways.

Understanding a chemical transformation requires the detailed characterization of its high-energy species: transition states and reaction intermediates. wikipedia.org DFT calculations are routinely used to determine the geometry and energy of these fleeting structures. nih.gov For instance, in studying the alkylation of diazine N-oxides, vibrational analysis is used to verify that a calculated structure is a true minimum or a transition state. nih.gov Furthermore, following the intrinsic reaction coordinate (IRC) confirms that a calculated transition state correctly connects the corresponding reactants and products on the potential energy surface. nih.gov

In the context of N-oxide catalyzed reactions, DFT calculations have been employed to analyze the enantio-determining transition states, providing insights into stereoselectivity. acs.org Similarly, for reactions involving N-oxides, computational studies support proposed mechanisms by identifying key intermediates, such as the O-acyloxypyridinium cation, and establishing that its subsequent reaction is the rate- and enantio-determining step. rsc.org These computational approaches allow researchers to visualize the three-dimensional arrangement of atoms at the peak of the reaction barrier, explaining why certain products are formed preferentially.

The reactivity of N,N-Dimethylbenzylamine N-oxide is fundamentally governed by the nature of its N-O bond and the way electrons reorganize during a reaction. Theoretical calculations classify the N-O bond in N-oxides as a donating bond with a significant contribution from ON back-donation, particularly of the π-electron type where possible. rsc.org This gives the N-O bond an order significantly greater than one. rsc.org Computational studies on a range of amine N-oxides reveal that the N-O bond dissociation enthalpy (BDE) varies considerably, with pyridine (B92270) N-oxides having BDEs around 60–66 kcal/mol, while aliphatic amine oxides are about 10 kcal/mol lower. nih.gov

| Compound Type | Calculated N-O BDE (kcal/mol) |

|---|---|

| Pyridine N-Oxides | ~60-66 |

| Partially-reduced Pyridine N-Oxide Derivatives | ~66-69 |

| Aliphatic/Alicyclic Amine Oxides (e.g., Trimethylamine (B31210) N-oxide) | ~50-56 |

This table presents a comparison of calculated N-O Bond Dissociation Enthalpies (BDEs) for different classes of N-oxides, providing context for the reactivity of this compound. nih.gov Data sourced from Houghtaling et al. (2020).

Beyond two-electron processes, the single-electron transfer (SET) chemistry of aromatic N-oxides is an area of growing interest. digitellinc.com While traditionally viewed as two-electron pair donors, computational and experimental work shows that N-oxides can participate in SET processes, opening up novel reaction pathways. digitellinc.com DFT studies on oxygen atom transfer (OAT) reactions, such as the conversion of nitrite (B80452) to nitric oxide at a copper center, reveal detailed mechanistic steps. nih.gov These studies show that the reaction proceeds through isomerization of the reactant, followed by the OAT step to form intermediate products, elucidating the complex bond reorganization involved. nih.gov

In Silico Design and Optimization of N-Oxide Reactivity and Selectivity

Computational methods are not only for analysis but also for proactive design. In silico techniques allow for the rational design and optimization of N-oxide structures to achieve specific reactivity and selectivity, particularly in the field of asymmetric catalysis. nih.gov

Chiral heteroaromatic N-oxides are recognized as powerful Lewis base organocatalysts. nih.gov Their utility stems from the nucleophilic oxygen atom and the polarized N-O bond, which can activate reagents in a stereocontrolled manner. nih.gov Computational modeling plays a crucial role in the design of these catalysts. By simulating the interaction between the catalyst and substrates, researchers can predict the outcomes of reactions and iteratively refine the catalyst structure to improve performance.

For example, DFT calculations have been used to understand the source of stereoselectivity in reactions catalyzed by chiral 4-aryl-pyridine-N-oxides (ArPNOs). acs.org By evaluating the free energy of the enantio-determining transition states, a ΔΔG‡ of 7.5 kcal/mol was calculated, correctly predicting the major product enantiomer. acs.org Molecular docking studies are another powerful in silico tool used to predict the binding modes of molecules with target sites, such as enzymes, and to rationalize the selectivity of inhibitors. nih.govrsc.org By modifying substituents on the N-oxide structure, its electronic properties (e.g., the natural atomic charge on the oxygen) and steric environment can be fine-tuned to optimize its nucleophilicity and catalytic ability for a desired transformation. acs.org This predictive power accelerates the development of more efficient and selective catalysts, minimizing trial-and-error experimentation. nih.gov

Strategic Applications of N,n Dimethylbenzylamine N Oxide in Advanced Organic Synthesis

Utility as a Versatile Reagent in Complex Molecule Construction

N,N-Dimethylbenzylamine N-oxide is a tertiary amine oxide that serves as a multifaceted reagent in the construction of complex organic molecules. Its utility stems from its ability to act as a mild oxidizing agent and a catalyst in various transformations. evitachem.com One of the primary applications of this compound is in the oxidation of alcohols to carbonyl compounds. This transformation is crucial in the synthesis of many natural products and pharmaceutical intermediates.

Furthermore, this compound participates in Cope eliminations, a type of pericyclic reaction that leads to the formation of alkenes through thermal decomposition. This reaction provides a valuable method for introducing carbon-carbon double bonds into complex molecular frameworks. The amphiphilic nature of this compound also allows it to function as a phase-transfer catalyst in alkylation and oxidation reactions, facilitating reactions between reagents in different phases.

The versatility of this compound is further demonstrated by its role as a catalyst in the curing of epoxy resins and the formation of polyurethane foams. sigmaaldrich.comatamankimya.comwikipedia.org In these polymerization processes, it accelerates the reaction between the epoxy or isocyanate precursors and the curing agents, leading to the formation of robust polymer networks with enhanced mechanical properties. atamankimya.com

Precursor in the Synthesis of N-Containing Heterocycles and Ligands

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. openmedicinalchemistryjournal.comnih.gov this compound serves as a valuable precursor in the synthesis of these important molecular entities. acs.org Its derivatives can be utilized in the construction of various heterocyclic systems.

While direct examples of this compound being the core of a synthesized heterocycle are specific, the broader class of amine oxides are instrumental. For instance, the N-oxide functionality can be a key component in the formation of N-heterocyclic compounds. mdpi.comnih.gov The synthesis of various nitrogen heterocycles often involves the manipulation of amine derivatives, and N-oxides can act as key intermediates in these transformations. openmedicinalchemistryjournal.com The development of new synthetic methodologies continues to expand the utility of amine oxides, including this compound, in the construction of diverse heterocyclic scaffolds. dur.ac.uk

Below is a table of representative N-containing heterocyclic cores whose synthesis can be influenced by amine oxide chemistry.

| Heterocyclic Core | Significance |

| Pyridine (B92270) | Found in numerous pharmaceuticals and natural products. |

| Pyrimidine | A core component of nucleobases in DNA and RNA. nih.gov |

| Pyrazole | Exhibits a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.net |

| Imidazole | A key component of many biomolecules, including the amino acid histidine, and is used in the synthesis of various polymers. openmedicinalchemistryjournal.com |

| Quinazoline | Its derivatives have shown diverse pharmacological activities. nih.gov |

Role in Stereoselective Synthesis and Chiral Catalyst Development

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, which is crucial for the pharmaceutical industry. Chiral N-oxides, a class of compounds to which derivatives of this compound belong, have emerged as powerful tools in asymmetric catalysis. researchgate.netresearchgate.netnih.gov These compounds can act as chiral ligands for metal catalysts or as organocatalysts themselves. nih.govencyclopedia.pub

Chiral N,N'-dioxides, for example, have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions. researchgate.netrsc.org These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. rsc.org The resulting complexes have been used in reactions such as Michael additions and nitroaldol reactions. nih.gov

Furthermore, chiral pyridine N-oxide derivatives have been extensively studied as organocatalysts in a range of asymmetric transformations. researchgate.netnih.gov Their ability to act as Lewis bases allows them to activate substrates and control the enantioselectivity of reactions like allylation, propargylation, and the ring-opening of meso-epoxides. researchgate.netnih.gov The design and synthesis of new chiral N-oxide catalysts continue to be an active area of research, with the aim of developing more efficient and selective catalysts for the synthesis of complex chiral molecules. researchgate.netnih.gov

The following table summarizes the application of chiral N-oxides in stereoselective synthesis.

| Asymmetric Reaction | Role of Chiral N-Oxide | Achieved Stereoselectivity (Example) | Reference |

| Steglich Rearrangement | Chiral DMAP-N-oxide catalyst | Up to 97% ee | researchgate.netresearchgate.net |

| Allylation of Aldehydes | Chiral N,N'-dioxide ligand for metal catalyst | High enantioselectivity | researchgate.net |

| Desymmetrization of meso-Epoxides | Helical-chiral pyridine N-oxide organocatalyst | Up to 94% ee | encyclopedia.pub |

| Acylative Desymmetrization | Chiral 4-arylpyridine-N-oxide catalyst | High yields and excellent enantioselectivities | researchgate.net |

Implementation in the Synthesis of Bioactive Molecules and Agrochemical Intermediates

The structural motifs derived from this compound and related amine oxides are found in a variety of bioactive molecules and are crucial intermediates in the synthesis of agrochemicals. atamankimya.comnih.govnih.gov The N-oxide functionality itself can impart desirable properties to a molecule, such as increased water solubility or altered metabolic stability. acs.orgnih.gov

Derivatives of N,N-dimethylbenzylamine are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. atamankimya.com For instance, the parent amine, N,N-dimethylbenzylamine, is a known intermediate for quaternary ammonium (B1175870) compounds, which have applications as phase transfer catalysts and in other areas. atamankimya.comguidechem.com The oxidation to the N-oxide provides a handle for further chemical transformations.

Heterocyclic N-oxides have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net For example, certain heterocyclic N-oxides act as hypoxia-selective cytotoxins, which are promising for cancer therapy. nih.gov Others function as nitric oxide donors, which have potential applications in cardiovascular diseases. nih.gov The synthesis of these bioactive compounds often relies on the strategic introduction of the N-oxide functionality.

The table below provides examples of bioactive molecules or intermediates where the N-oxide structural element is of significance.

| Compound Class/Intermediate | Biological/Agrochemical Significance |

| Quaternary Ammonium Compounds | Used as phase transfer catalysts and have other industrial applications. atamankimya.comguidechem.com |

| Heterocyclic N-Oxides | Exhibit a broad spectrum of bioactivities including anticancer and antibacterial properties. nih.govresearchgate.net |

| Antofine-N-oxide | A natural product with cytotoxic properties. nih.gov |

| Tirapazamine derivatives | Hypoxic-selective cytotoxins for cancer therapy. nih.gov |

Analytical and Spectroscopic Characterization for Reaction Pathway Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in N-Oxide Structural Analysis and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of N,N-Dimethylbenzylamine N-oxide. The formation of the N-oxide bond induces significant changes in the chemical shifts of nearby protons and carbons compared to the parent amine, N,N-Dimethylbenzylamine. acs.org

In ¹H NMR, the protons of the methyl and methylene (B1212753) groups adjacent to the nitrogen atom experience a downfield shift upon oxidation. acs.org Similarly, in ¹³C NMR, the introduction of the oxygen atom causes a deshielding effect on the neighboring carbon atoms, resulting in a downfield shift. acs.org For instance, the α N-oxide effect can lead to a downfield shift of approximately 6.6 to 10.9 ppm for carbons directly attached to the nitrogen. researchgate.net The magnitude of these shifts, often referred to as N-oxide effects, provides definitive evidence for the formation of the N-oxide. researchgate.netnih.gov

Two-dimensional NMR techniques are also employed for unambiguous assignment of all proton and carbon signals, which is especially important for confirming the structure of more complex molecules. researchgate.netnih.gov Furthermore, NMR can be utilized in mechanistic studies to observe conformational changes and study the electronic environment of the molecule throughout the reaction. nih.govazolifesciences.com By comparing the spectra of the starting material, reaction aliquots, and the final product, the conversion of the tertiary amine to the N-oxide can be tracked, providing insights into reaction kinetics and potential side reactions. acs.org

Table 1: Representative ¹³C NMR Chemical Shift Changes Upon N-Oxidation

| Carbon Position | N,N-Dimethylbenzylamine (ppm) | This compound (ppm) | N-Oxide Effect (Δδ ppm) |

| α-Methylene (CH₂) | Value for parent amine | Value for N-oxide | Calculated difference |

| α-Methyl (CH₃) | Value for parent amine | Value for N-oxide | Calculated difference |

| Aromatic C1 | Value for parent amine | Value for N-oxide | Calculated difference |

Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions. The table illustrates the expected trend of downfield shifts.

Infrared (IR) Spectroscopy for Characterization of N-O Bond Vibrations and Reaction Progress

Infrared (IR) spectroscopy is a valuable technique for identifying the formation of the N-O bond and monitoring the progress of the oxidation reaction. The N-O bond in tertiary amine N-oxides gives rise to a characteristic stretching vibration. acs.org This peak is a key diagnostic marker for the presence of the N-oxide functionality.

The progress of the reaction can be monitored by observing the appearance and increase in intensity of the N-O stretching band, alongside the disappearance of bands associated with the reactant. youtube.comjascoinc.com This allows for real-time analysis of the reaction, helping to determine the reaction endpoint and optimize reaction conditions. clairet.co.uk The use of attenuated total reflectance (ATR) probes allows for in-situ monitoring of the reaction mixture without the need for sample preparation. clairet.co.uk

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N⁺-O⁻ | Stretching | ~930 acs.org |

| C-N (amine) | Stretching | Value for parent amine |

| Aromatic C-H | Stretching | Value for aromatic rings |

Note: The exact wavenumber for the N-O stretch can be influenced by the molecular structure and its environment.

Vibrational modes can be categorized as either stretching, which involves a change in bond length, or bending, which involves a change in bond angle. uwimona.edu.jm Each bond in a molecule vibrates at a characteristic frequency, creating a unique "fingerprint" in the IR spectrum. masterorganicchemistry.com

Chromatographic Techniques (HPLC, TLC) for Monitoring Conversion and Product Purity

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are indispensable for monitoring the conversion of N,N-Dimethylbenzylamine to its N-oxide and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitatively monitoring the progress of a reaction. libretexts.orgmdpi.com By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the reactant spot and the appearance of a new, more polar product spot (due to the N-oxide group) can be observed. libretexts.orgyoutube.com A "co-spot," where the reaction mixture and starting material are spotted together, helps to confirm the identity of the spots. rochester.edu This technique is particularly useful for quickly determining if the reaction is complete. thieme.de

High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis of the reaction mixture. It can be used to determine the percentage conversion of the starting material and the purity of the this compound product. nih.gov Due to the polar nature of the N-oxide, reversed-phase or mixed-mode chromatography methods are often employed. sielc.comresearchgate.net For instance, a mobile phase consisting of water, acetonitrile, and a modifier like trifluoroacetic acid (TFA) can be used with a C18 or a specialized mixed-mode column to achieve good separation of the amine and its N-oxide. sielc.com

Table 3: Chromatographic Monitoring of N-Oxide Synthesis

| Technique | Principle | Application in N-Oxide Synthesis | Information Obtained |

| TLC | Separation based on differential partitioning between a stationary and mobile phase. libretexts.org | Monitoring reaction progress by observing the disappearance of the starting material and the appearance of the product. libretexts.org | Qualitative assessment of reaction completion. youtube.com |

| HPLC | High-resolution separation based on partitioning between a stationary phase and a pressurized mobile phase. nih.gov | Quantifying the conversion of the starting material and determining the purity of the final product. nih.gov | Quantitative data on reaction kinetics and product purity. |

Mass Spectrometry for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to identify potential reaction intermediates. rsc.org Electrospray ionization (ESI) is a common ionization technique for N-oxides, as it is a soft ionization method that typically produces an abundant protonated molecular ion [M+H]⁺. nih.govresearchgate.net

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (151.21 g/mol ). lookchem.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information. nih.gov The fragmentation patterns of N-oxides are often characteristic and can help to distinguish them from isomeric compounds, such as hydroxylated metabolites. researchgate.netacs.org For instance, a common fragmentation pathway for dialkyl tertiary amine N-oxides is the loss of a hydroxylamine (B1172632) moiety. nih.gov The detection of charged intermediates during the reaction by ESI-MS can provide valuable insights into the reaction mechanism. nih.gov

Specialized Analytical Methods for Oxidant Residuals in N-Oxide Synthesis

The synthesis of this compound typically involves the use of an oxidizing agent, such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). It is crucial to ensure that any residual oxidant is removed from the final product.

Several analytical methods can be employed to detect and quantify residual oxidants. For residual hydrogen peroxide, titrimetric methods or colorimetric tests can be used. In some cases, competitive reactions in quantitative analyses like acid-base titrations can be an issue if residual oxidants are present. acs.org

For residual peroxy acids like m-CPBA, chromatographic methods such as HPLC can be effective. The disappearance of the m-CPBA peak in the chromatogram indicates its complete consumption or removal.

In some cases, the reduction of nitrate (B79036) or nitrite (B80452) to nitrous oxide, followed by analysis using gas chromatography-mass spectrometry (GC-MS), can be used for isotopic analysis, which can indirectly provide information about the nitrogen source in the reaction. nih.govnih.govlabrulez.com

Environmental Fate and Biodegradation Studies of N,n Dimethylbenzylamine N Oxide

Anaerobic Biodegradation Pathways and Metabolite Identification

Direct studies on the anaerobic biodegradation of N,N-Dimethylbenzylamine N-oxide are not extensively available in peer-reviewed literature. However, the anaerobic degradation of its parent amine, N,N-dimethylbenzylamine (DMBA), has been investigated and offers a strong indication of the potential metabolic pathway following the initial reduction of the N-oxide. Under anaerobic conditions, the primary transformation of an amine oxide is expected to be the reduction of the N-oxide to the corresponding tertiary amine.

Following this initial reduction to DMBA, further biodegradation is likely to occur. A study on the anaerobic treatment of wastewater containing DMBA identified several key metabolites, suggesting a stepwise degradation process. The proposed pathway involves the demethylation of DMBA to form N-benzylmethylamine and subsequently benzoic acid. researchgate.net The presence of these metabolites indicates that under anaerobic conditions, the benzyl (B1604629) group is cleaved from the nitrogen atom, and the aromatic ring is further metabolized. The identification of benzoic acid is significant as it is a well-known intermediate in the anaerobic degradation of many aromatic compounds, which can be further mineralized to methane (B114726) and carbon dioxide by microbial consortia. nih.gov

The specific microorganisms involved in these transformations have also been studied in the context of DMBA degradation. Bacteria such as Klebsiella, Enterobacter, Citrobacter, and Pseudomonas have been identified as being capable of degrading related compounds. researchgate.net

Table 1: Potential Anaerobic Biodegradation Metabolites of this compound

| Metabolite Name | Chemical Formula | Role in Pathway |

| N,N-Dimethylbenzylamine | C₉H₁₃N | Initial reduction product of the N-oxide. |

| N-Benzylmethylamine | C₈H₁₁N | Product of demethylation of N,N-Dimethylbenzylamine. researchgate.net |

| Benzoic Acid | C₇H₆O₂ | Product of the cleavage of the benzyl group, a key intermediate in anaerobic aromatic degradation. researchgate.netnih.gov |

This table is based on the anaerobic degradation of the parent amine, N,N-dimethylbenzylamine, as a proxy for the metabolites of this compound following its initial reduction.

Considerations for Environmental Persistence and Transformation in Aqueous Systems

The environmental persistence of this compound in aqueous systems is influenced by several factors, including the availability of suitable microbial populations and the prevailing redox conditions. Amine oxides, in general, are known to be readily biodegradable under aerobic conditions. nih.govresearchgate.net However, their persistence can increase significantly under anaerobic conditions.

The transformation of this compound in anaerobic aqueous systems is likely initiated by its reduction to N,N-dimethylbenzylamine. This initial step is crucial, as the N-oxide form itself may be more resistant to degradation. Studies on other tertiary amine N-oxides, such as those from pharmaceuticals, have shown that they can be stable and persist in the environment. researchgate.net The persistence of the N-oxide form will largely depend on the presence of anaerobic microorganisms capable of utilizing it as a terminal electron acceptor.

Table 2: Factors Influencing the Environmental Persistence of this compound in Aqueous Systems

| Factor | Influence on Persistence |

| Redox Conditions | Likely to be more persistent under anaerobic conditions until reduced to the parent amine. Aerobic conditions would likely lead to faster degradation. nih.govresearchgate.net |

| Microbial Population | The presence of specific anaerobic bacteria capable of N-oxide reduction and subsequent amine degradation is essential for its transformation. researchgate.net |

| Chemical Stability | The N-oxide functional group can be stable, and some N-oxides of pharmaceuticals have been found to be persistent in the environment. researchgate.net |

| Formation of Recalcitrant Metabolites | Incomplete degradation could lead to the accumulation of intermediate metabolites which may have their own environmental persistence. |

Emerging Research Directions and Unaddressed Challenges

Exploration of Novel Catalytic Systems for Efficient and Selective N-Oxidation

The synthesis of N,N-Dimethylbenzylamine N-oxide and other tertiary amine N-oxides has traditionally relied on stoichiometric oxidants like meta-chloroperoxybenzoic acid (m-CPBA). While effective, these reagents are costly and generate significant waste, making them unsuitable for large-scale industrial applications. acs.org The focus has consequently shifted towards catalytic systems that utilize more environmentally benign and atom-economical oxidants, primarily hydrogen peroxide (H₂O₂), which yields only water as a byproduct. acs.orgnih.gov

Current research is exploring several innovative catalytic approaches:

CO₂-Mediated Oxidation: This method involves the in-situ formation of peroxymonocarbonate from the reaction of H₂O₂ and carbon dioxide. Peroxymonocarbonate has been shown to be a significantly more potent oxidant for tertiary amines than hydrogen peroxide alone, with rate constants for the oxidation of aliphatic tertiary amines being over 400 times greater. researchgate.net This system is attractive due to the low cost and high availability of both H₂O₂ and CO₂. acs.org

Flavin-Catalyzed Oxidation: Inspired by biological redox processes, researchers have developed systems using flavin analogues as catalysts. These catalysts have demonstrated the ability to facilitate the highly effective and selective H₂O₂ oxidation of aliphatic amines to their corresponding N-oxides, with considerable rate enhancements compared to uncatalyzed reactions. researchgate.net